molecular formula C20H11ClFNO3 B2527180 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886169-05-7

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2527180
CAS No.: 886169-05-7
M. Wt: 367.76
InChI Key: HGGKGJPTKNDCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative featuring a xanthenone core substituted with fluorine at position 5 and a 2-chlorobenzamide group at position 2. Its molecular framework combines electron-withdrawing substituents (Cl, F) with a planar aromatic system, making it a candidate for applications in medicinal chemistry, materials science, or catalysis. Structural characterization of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name

2-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGKGJPTKNDCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions to form the xanthene scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated xanthenes, substituted benzamides, and various quinone derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its xanthene core can be utilized to create more complex organic molecules, making it significant in the development of new materials with specific optical properties.

Biology

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has been investigated for its potential as a fluorescent probe. The xanthene core's ability to emit light upon excitation allows it to be used in biological imaging and tracking cellular processes.

Medicine

The compound shows promise as an anticancer agent, primarily through its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA, it induces apoptosis in cancer cells. Research indicates that it may also exhibit anti-inflammatory properties.

Biochemical Pathways

The compound's binding affects several biochemical pathways:

  • Inhibition of Topoisomerase II : Disruption of this enzyme prevents proper DNA replication.
  • Induction of Apoptosis : The compound triggers programmed cell death, which is vital for effective cancer treatment.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide against various cancer cell lines, particularly breast cancer (MCF-7).

Key Findings:

  • IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments such as SAHA (17.25 µM).
  • Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for regulating the cell cycle.

Antimicrobial Activity

Preliminary evaluations have indicated that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide exerts its effects involves its interaction with molecular targets such as topoisomerase II. This enzyme is crucial for DNA replication and cell division. The compound intercalates into DNA, disrupting its structure and inhibiting the enzyme’s activity, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Xanthenone Core

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide ()
  • Molecular Formula: C₂₁H₁₄ClNO₄ (vs. C₂₀H₁₂ClFNO₃ for the target compound).
  • Key Differences :
    • Position 5 : Chlorine instead of fluorine.
    • Benzamide Group : 3-methoxy vs. 2-chloro.
  • Chlorine at position 5 (vs. fluorine) may reduce metabolic stability due to larger atomic size and lower electronegativity .
2-Chloro-N-(3-chlorophenyl)benzamide ()
  • Structural Features: Lacks the xanthenone core but shares the 2-chlorobenzamide motif. Dihedral Angles: The amide group forms angles of 89.11° (benzoyl ring) and 22.58° (aniline ring), influencing molecular packing via N–H···O hydrogen bonds .
  • Comparison: The xanthenone core in the target compound introduces rigidity, likely reducing rotational freedom compared to the flexible aniline derivative.

Functional Group Modifications in Benzamide Derivatives

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide ()
  • Molecular Formula : C₁₈H₁₇ClN₂O₂.
  • Key Differences: An indole-ethyl group replaces the xanthenone system. Hydrogen Bonding: Two donors (vs.
  • Biological Implications: The indole moiety may confer affinity for serotonin receptors, suggesting divergent applications compared to the xanthenone-based target compound.
Benzoylthiurea Ligands ()
  • Example : 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1).
  • Functional Groups : Thiourea linkage instead of a direct amide bond.
  • Catalytic Activity : Used in Suzuki coupling reactions, achieving >80% conversion in biphenyl synthesis. The target compound’s chloro-fluoro substituents may similarly influence catalytic electron transfer .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
Target Compound C₂₀H₁₂ClFNO₃ 5-F (xanthenone), 2-Cl (benzamide) 375.77 Rigid aromatic system, potential catalyst
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide C₂₁H₁₄ClNO₄ 5-Cl (xanthenone), 3-OCH₃ (benzamide) 379.80 Enhanced solubility, metabolic studies
2-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 2-Cl (benzamide), 3-Cl (aniline) 282.12 Hydrogen-bonded crystal packing
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₇ClN₂O₂ Indole-ethyl group 328.80 Serotonin receptor modulation

Research Findings and Implications

  • Structural Rigidity: The xanthenone core restricts conformational flexibility, which may improve binding specificity in biological targets compared to flexible analogs like .
  • Synthetic Accessibility : Amide coupling methods used for and are likely applicable to the target compound, with fluorination achieved via selective electrophilic substitution .

Biological Activity

2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound derived from xanthone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is C15H11ClFNO2, with a molecular weight of approximately 293.7 g/mol. The structure includes a chloro group and a fluorinated xanthone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study involving various N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated compounds, particularly those with a p-chloro or p-fluoro substitution, were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Yeast
2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamideEffectiveLess effectiveModerate

The antimicrobial efficacy of xanthone derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. The presence of halogen atoms in the structure enhances lipophilicity, facilitating cellular uptake and increasing the compound's bioavailability . Additionally, the xanthone core may interact with DNA and RNA synthesis pathways, further contributing to its antimicrobial effects.

Study 1: Antimicrobial Screening

In a comprehensive screening of newly synthesized xanthone derivatives, including 2-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide, researchers found that these compounds exhibited varying degrees of antimicrobial activity. The study utilized quantitative structure–activity relationship (QSAR) models to predict biological activity based on structural features .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of xanthone derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in HeLa cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.